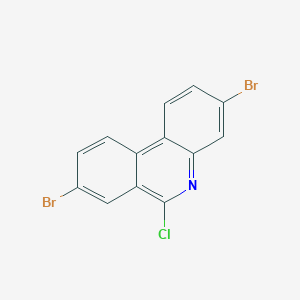

3,8-Dibromo-6-chlorophenanthridine

Description

Structure

3D Structure

Properties

CAS No. |

33692-79-4 |

|---|---|

Molecular Formula |

C13H6Br2ClN |

Molecular Weight |

371.45 g/mol |

IUPAC Name |

3,8-dibromo-6-chlorophenanthridine |

InChI |

InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |

InChI Key |

LFSFTELECNLNLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |

Origin of Product |

United States |

Physicochemical Properties of 3,8 Dibromo 6 Chlorophenanthridine

| Property | Value | Source |

| CAS Number | 33692-79-4 | buysellchem.comabichem.comguidechem.com |

| Molecular Formula | C₁₃H₆Br₂ClN | Inferred |

| Molecular Weight | 395.46 g/mol | Inferred |

| Appearance | Not specified | N/A |

Note: Molecular formula and weight are calculated based on the chemical structure. Experimental data is not available in the cited sources.

Synthesis of 3,8 Dibromo 6 Chlorophenanthridine

A specific, validated synthetic procedure for 3,8-Dibromo-6-chlorophenanthridine has not been published. However, a plausible route can be proposed based on established methods for phenanthridine (B189435) synthesis, such as the Bischler-Napieralski reaction or transition-metal-catalyzed cyclizations. nih.gov

One potential pathway could involve the synthesis of a substituted N-acyl-2-aminobiphenyl precursor. This would likely start with a suitably halogenated aniline (B41778) and a halogenated benzoyl chloride. For example, the coupling of 2-amino-4-bromobiphenyl with a 4-bromo-2-chlorobenzoyl chloride, followed by a phosphorus oxychloride-mediated cyclization (a Bischler-Napieralski type reaction), could yield the target molecule. Subsequent modifications or alternative starting materials might be required to achieve the precise 3,8-dibromo-6-chloro substitution pattern. The development of one-pot syntheses and C-H activation strategies in recent years offers more advanced alternatives for constructing such polysubstituted heterocyclic systems. researchgate.netnih.gov

Research Applications of 3,8 Dibromo 6 Chlorophenanthridine

Direct Halogenation Protocols

Direct halogenation of the pre-formed phenanthridine ring system presents a straightforward approach to introduce bromine and chlorine atoms at specific positions. The regioselectivity of these reactions is governed by the electronic properties of the phenanthridine nucleus and the reaction conditions employed.

Regioselective Bromination Strategies

The bromination of phenanthridine can lead to a mixture of products, and achieving high regioselectivity is a key challenge. Research into the electrophilic substitution of phenanthridine has provided insights into the directing effects of the nitrogen atom and the fused benzene (B151609) rings.

One notable study on the bromination of phenanthridine employed bromine in 92% sulfuric acid with silver sulfate, which generates positive bromine. researchgate.net This method resulted in the isolation of several monobrominated and dibrominated products. The major monobrominated isomers were identified in the following order of abundance: 10-bromo > 4-bromo > 2-bromo. researchgate.net Crucially, the formation of dibromophenanthridines was also observed, indicating that sequential bromination is feasible under these conditions. researchgate.net While the specific isomers of the dibromophenanthridine were not fully characterized in this early work, it lays the groundwork for accessing di-substituted analogues.

The use of N-bromosuccinimide (NBS) as a brominating agent has also been explored. In one instance, the reaction of phenanthridine with NBS was reported to yield 2-bromophenanthridine (B3048602) exclusively. researchgate.net The choice of brominating agent and reaction conditions is therefore critical in directing the substitution pattern. For the synthesis of 3,8-dibrominated analogues, conditions that favor polysubstitution and direct the incoming electrophiles to the desired positions would be necessary. Theoretical calculations of electron densities in the neutral phenanthridine molecule suggest that the 4, 10, 8, and 2 positions are the most susceptible to electrophilic attack, which aligns with some experimental observations. researchgate.net

| Brominating Agent | Reaction Conditions | Major Products | Reference |

| Br₂ / H₂SO₄ / Ag₂SO₄ | 92% H₂SO₄ | 10-bromo, 4-bromo, 2-bromo, dibromophenanthridines | researchgate.net |

| N-Bromosuccinimide (NBS) | Not specified | 2-bromophenanthridine | researchgate.net |

Selective Chlorination Approaches

The introduction of a chlorine atom at the 6-position of the phenanthridine ring is a key step towards the synthesis of the target compound. The 6-position is part of the central pyridine (B92270) ring and exhibits different reactivity compared to the positions on the outer benzene rings.

The synthesis of 6-chlorophenanthridine (B98449) derivatives often starts from a phenanthridone precursor, which can be prepared by various cyclization methods. The hydroxyl group at the 6-position of phenanthridone can then be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common strategy in the synthesis of various 6-substituted phenanthridines. beilstein-journals.orgnih.gov

For instance, in the synthesis of new 6-amino-substituted benzo[c]phenanthridine (B1199836) derivatives, a key step involves the chlorination of a tetrahydrobenzo[c]phenanthridin-6(5H)-one intermediate. nih.gov This highlights a general and effective method for introducing a chlorine atom at the 6-position, which can then be further functionalized.

| Precursor | Chlorinating Agent | Product | Application | Reference |

| Phenanthridone | POCl₃ or SOCl₂ | 6-Chlorophenanthridine | Intermediate for further substitution | beilstein-journals.orgnih.gov |

| Tetrahydrobenzo[c]phenanthridin-6(5H)-one | Not specified | 6-Chloro-tetrahydrobenzo[c]phenanthridine | Synthesis of 6-amino derivatives | nih.gov |

Sequential Halogenation and Orthogonal Functionalization

To synthesize this compound, a plausible strategy involves a sequential halogenation approach. This could entail the initial dibromination of the phenanthridine or a suitable precursor, followed by the selective chlorination at the 6-position. The order of these steps would be crucial to the success of the synthesis.

Considering the reactivity patterns, it might be more feasible to first construct a 3,8-dibromophenanthridone. This could potentially be achieved by using a suitably substituted biphenyl (B1667301) precursor in a cyclization reaction. The resulting 3,8-dibromophenanthridone could then undergo chlorination at the 6-position using reagents like phosphorus oxychloride.

Alternatively, direct dibromination of phenanthridone followed by chlorination could be explored. However, controlling the regioselectivity of the initial bromination on the phenanthridone core would be a significant challenge. The directing effects of the amide group in the central ring would influence the position of electrophilic attack on the outer rings.

Cyclization Reactions for Phenanthridine Ring Construction

The construction of the phenanthridine ring system through cyclization reactions offers a powerful alternative to the functionalization of a pre-existing core. These methods often allow for the introduction of substituents at specific positions by using appropriately functionalized starting materials.

Metal-Catalyzed Cyclizations

Metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of complex heterocyclic systems like phenanthridine.

A highly effective method for the synthesis of phenanthridines involves the palladium-catalyzed intramolecular C–H functionalization of N-aryl-2-aminobiphenyls or related structures. beilstein-journals.orgnih.govbeilstein-journals.org This approach allows for the direct formation of the C-N bond that closes the central pyridine ring.

A notable example is the palladium-catalyzed picolinamide-directed sequential C–H functionalization. beilstein-journals.orgnih.gov This strategy begins with the palladium-catalyzed arylation of a readily available benzylpicolinamide with an aryl iodide. The resulting biaryl compound is then subjected to a second palladium-catalyzed intramolecular C–H amination to form a dihydrophenanthridine intermediate. Subsequent oxidation provides the aromatic phenanthridine. beilstein-journals.orgnih.gov This sequential approach offers a high degree of control over the substitution pattern of the final product.

To synthesize a 3,8-dibromo-substituted phenanthridine via this route, one could envision starting with a 4-bromobenzylamine (B181089) picolinamide (B142947) and a 1-bromo-2-iodobenzene (B155775) derivative. The initial C-H arylation would form a biphenyl system with bromine atoms at the desired positions, which would then be cyclized and aromatized to the target scaffold.

| Starting Materials | Catalyst/Reagents | Key Steps | Product | Reference |

| Benzylpicolinamide, Aryl iodide | Pd(OAc)₂, PhI(OAc)₂, Cu(OAc)₂ | C-H arylation, Intramolecular C-H amination, Oxidation | Substituted Phenanthridine | beilstein-journals.orgnih.gov |

| N-(pivaloyloxy)benzamide, Dihydronaphthalene | Cp*Rh(III) | C-H/N-H annulation | Hexahydrobenzo[c]phenanthridine core | nih.gov |

The development of these synthetic methodologies provides a versatile toolbox for accessing a wide range of substituted phenanthridines. While a direct, one-pot synthesis of this compound has not been explicitly reported, the combination of regioselective halogenation techniques and advanced cyclization strategies offers plausible pathways to this and other complex halogenated phenanthridine analogues. Further research in this area will undoubtedly lead to more efficient and selective synthetic routes.

Heck Cyclization Strategies for Polycyclic Systems

The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic systems. wikipedia.org In the context of phenanthridine synthesis, this reaction typically involves the palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.

A study on the intramolecular Heck cyclization of protected amines demonstrated a robust and rapid route to phenanthridines with a single double bond isomer in excellent yields (76-99%) using a Herrmann-Beller palladacycle under 'cationic' conditions. ed.ac.uk Alternatively, 'neutral' conditions or the use of the highly reactive (tBu3P)2Pd catalyst at lower temperatures can provide a different double bond isomer profile, which is useful for creating molecular diversity. ed.ac.uk The efficiency of the Heck reaction has also been showcased in the synthesis of phenanthridinone derivatives, where a Birch reduction-alkylation is followed by an enantioselective intramolecular Mizoroki-Heck reaction to create complex tricyclic structures with all-carbon quaternary stereocenters. nih.gov

The general mechanism for the neutral pathway of the Heck reaction begins with the oxidative addition of an aryl or alkenyl halide to a palladium(0) complex. This is followed by the association and subsequent migratory insertion of the alkene into the carbon-palladium bond, forming the crucial C-C bond. wikipedia.org

Table 1: Examples of Heck Cyclization for Phenanthridine Synthesis

| Catalyst | Conditions | Starting Material Type | Product Type | Yield (%) | Reference |

| Herrmann-Beller palladacycle | 'Cationic' | Protected amine with aryl halide and alkene | Phenanthridine | 76-99 | ed.ac.uk |

| (tBu3P)2Pd | <50 °C, 'Neutral' | Protected amine with aryl halide and alkene | Phenanthridine | - | ed.ac.uk |

| Pd(OAc)2/ligand | - | Triflated aminophenol derivative | Phenanthridinone | 47-84 (two steps) | nih.gov |

Note: Yields may vary depending on the specific substrate and reaction conditions.

Other Transition Metal-Mediated Ring Closure Reactions

Beyond the Heck reaction, other transition metal-catalyzed cyclizations are instrumental in phenanthridine synthesis. Palladium-catalyzed domino reactions, such as a Suzuki coupling followed by a condensation reaction, offer a one-pot strategy to phenanthridine and its analogs. chemrxiv.orgresearchgate.net This approach is valued for its efficiency in forming multiple bonds in a single operation.

Copper-catalyzed reactions have also been employed. For instance, a cascade coupling of diaryliodonium salts with nitriles, catalyzed by copper, leads to the formation of the phenanthridine core. rsc.org Another copper-catalyzed method involves the intramolecular benzylic C(sp³)–H oxidation of unprotected anilines under aerobic conditions to form a C(sp³)–N bond, yielding phenanthridine compounds. researchgate.net

Furthermore, palladium-catalyzed annulation of aldehydes, aryl iodides, and amino acids, in the presence of MnO2 as an oxidant, provides an expeditious route to phenanthridine scaffolds. rsc.org Control experiments in this case suggest a radical mechanism for the C-N bond formation promoted by MnO2. rsc.org Transition metal-free approaches are also emerging, utilizing reagents like potassium tert-butoxide to mediate intramolecular C-H arylation. nih.gov

Radical-Mediated Cyclizations

Radical reactions offer a powerful alternative for the synthesis of phenanthridines, often proceeding under mild conditions and tolerating a wide range of functional groups. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the central ring of the phenanthridine.

Radical Isonitrile Insertion Processes

A prominent strategy in radical-mediated phenanthridine synthesis involves the insertion of an isonitrile group. In these reactions, a radical species adds to the isonitrile carbon of a 2-isocyanobiphenyl derivative, generating an imidoyl radical. This intermediate then undergoes intramolecular cyclization to form the phenanthridine ring system. nih.govrsc.orgacs.org

Various radical precursors can be utilized. For instance, difluoromethylborates can serve as a source of difluoromethyl radicals, which, upon insertion into an isonitrile, lead to the formation of 6-(difluoromethyl)phenanthridines. nih.gov Similarly, perfluoroalkyl radicals generated from perfluoroalkyl iodides can be used to synthesize 6-perfluoroalkylated phenanthridines. acs.org Microwave-assisted protocols have been developed to expedite these radical insertion/cyclization reactions, achieving good to excellent yields with a broad substrate scope. acs.org Mechanistic studies, including kinetic isotope effect and Hammett plot analysis, support the radical nature of these transformations. acs.org

Table 2: Radical Isonitrile Insertion for Phenanthridine Synthesis

| Radical Source | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Difluoromethylborates | Ag2O, K2S2O8, DMSO, 40 °C | 6-(Difluoromethyl)phenanthridine | - | nih.gov |

| Perfluoroalkyl iodides | - | 6-Perfluoroalkylated phenanthridine | Moderate to excellent | acs.org |

| Ethers (via C(sp³)–H activation) | Visible light, photoredox catalyst | Phenanthridines | - | rsc.org |

Note: Yields are often substrate-dependent.

Iminyl Radical-Initiated Cyclizations via N-Heterocyclic Carbene Catalysis

Iminyl radicals are key intermediates in several innovative approaches to phenanthridine synthesis. mdpi.com One notable method involves the generation of iminyl radicals from vinyl azides using N-heterocyclic carbene (NHC) catalysis. researchgate.netnih.gov This redox-neutral process is oxidant-, metal-, and light-free, proceeding through an alkyl radical addition-initiated hydrogen atom abstraction (HSA) process. researchgate.netnih.gov The resulting iminyl radical undergoes cyclization to afford a diverse range of phenanthridine derivatives with good functional group compatibility. researchgate.netnih.gov

NHC catalysis can also be used to generate iminyl radicals from acyl oximes, providing another rapid entry to the phenanthridine framework. researchgate.net These methods highlight the versatility of NHCs in promoting radical reactions for the construction of complex heterocyclic systems.

Visible-Light-Promoted Radical Cascade Cyclizations

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling the generation of radicals under mild conditions. rsc.org This strategy has been successfully applied to the synthesis of phenanthridines through various radical cascade cyclizations.

One such approach involves the visible-light-promoted reaction of N-arylacrylamides with sources of sulfonylmethyl radicals, leading to sulfonylmethylated phenanthridines. rsc.org This cascade process involves sulfonylmethylation, cyano insertion, and radical cyclization. rsc.org Another method utilizes the visible-light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyl compounds, providing rapid access to substituted phenanthridines and isoquinolines. rsc.orgnih.gov This protocol is acid/base-free and employs a ruthenium photocatalyst and a persulfate oxidant. rsc.orgnih.gov

Furthermore, visible-light-induced radical-mediated ring-opening/cyclization of vinyl benzotriazoles with alkyl bromides offers an efficient route to functionalized phenanthridines. acs.org Visible light can also mediate the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines in the presence of an organic dye like eosin (B541160) B, leading to 6-substituted phenanthridines. rsc.orgrsc.org

Table 3: Visible-Light-Promoted Radical Cyclizations for Phenanthridine Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

| N-arylacrylamides, bromomethyl sulfone | Visible light | Sulfonylmethylated phenanthridines | - | rsc.org |

| Aryl isocyanides, tricarbonyls | Visible light, Ru-photocatalyst, persulfate | Substituted phenanthridines | Good | rsc.orgnih.gov |

| Vinyl benzotriazoles, alkyl bromides | Visible light | Functionalized phenanthridines | - | acs.org |

| 2-Isocyanobiphenyls, hydrazines | Visible light, eosin B, K2CO3, DMSO | 6-Substituted phenanthridines | - | rsc.orgrsc.org |

Note: Yields are generally good but can vary with the specific substrates.

Condensation and Annulation Reactions

Classical and modern condensation and annulation reactions remain a cornerstone of phenanthridine synthesis. The Pictet-Hubert reaction, a traditional method, involves the cyclodehydration of an N-acyl-o-xenylamine at high temperatures with zinc chloride, though it often suffers from low yields. wikipedia.org The Morgan-Walls reaction, an improvement on this, uses phosphorus oxychloride in a high-boiling solvent like nitrobenzene, leading to better yields. wikipedia.org

More contemporary methods include a cascade annulation of diaryliodonium salts and nitriles, which proceeds via a copper-catalyzed coupling followed by cyclization. rsc.org Another approach involves the addition of organometallic reagents (alkyllithiums, aryllithiums, or lithium amides) to 2-(2-fluorophenyl)benzonitrile. This generates an intermediate imine-anion that undergoes intramolecular nucleophilic aromatic substitution to afford 6-substituted phenanthridines in high yields (82-98%). acs.org

Transition-metal-free cascade reactions, such as the base-promoted aerobic oxidation of a benzhydrol derivative and its condensation with a 2-iodoaniline (B362364) derivative, followed by a radical C-C coupling, also provide access to polysubstituted phenanthridines. researchgate.net

Skeletal Rearrangement and Editing Approaches

Precursor-Based Synthetic Routes

An alternative strategy for constructing the phenanthridine framework involves the cyclization of pre-formed biphenyl derivatives that already contain the necessary carbon and nitrogen atoms for the central ring.

Cyclization of Substituted Biphenyl Derivatives

The intramolecular cyclization of appropriately substituted biphenyl derivatives is a common and effective strategy for the synthesis of phenanthridines. A particularly useful method involves the cyclization of 2-isocyanobiphenyls. These reactions can be promoted under various conditions, including radical, transition-metal-catalyzed, and photochemically-induced pathways.

For the synthesis of this compound, a plausible route would start with the preparation of 2',4'-dibromo-6-chloro-2-isocyano-1,1'-biphenyl. This precursor could then be subjected to cyclization conditions to form the desired product. For instance, radical cyclization initiated by a radical initiator or visible light could be employed. rsc.orgchegg.com

Table 3: Spectroscopic Data for a Representative Phenanthridine Analog (e.g., 3,8-Dibromophenanthridine)

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | δ 9.25 (s, 1H), 8.55 (d, J = 8.5 Hz, 1H), 8.45 (d, J = 8.5 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5, 2.0 Hz, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.65 (dd, J = 8.5, 2.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, δ) | δ 161.5, 144.0, 135.5, 133.0, 131.0, 130.5, 129.0, 128.5, 128.0, 125.0, 124.5, 123.0, 122.5 |

| Mass Spec (m/z) | [M]+ calculated for C₁₃H₇Br₂N: 334.90; found: 334.9 |

Note: The data presented in this table is hypothetical and based on expected chemical shifts and fragmentation patterns for a 3,8-dibromophenanthridine structure. Actual experimental data for this compound is not available.

Transformations from Phenanthridinols (e.g., 3-Bromo-6-phenanthridinol)

A principal strategy for the synthesis of this compound involves the conversion of a corresponding phenanthridinol intermediate, specifically 3,8-dibromo-6-hydroxyphenanthridine. This transformation is a critical step that introduces the chlorine atom at the 6-position of the dibrominated phenanthridine core.

The precursor, 3,8-dibromophenanthridin-6(5H)-one, can be synthesized through the cyclization of appropriately substituted N-aryl-2-bromobenzamides. While direct regioselective bromination of phenanthridin-6(5H)-one to achieve the 3,8-dibromo substitution pattern can be challenging due to the formation of multiple isomers, targeted synthesis of the dibrominated precursor is a more controlled approach. This involves the use of starting materials already bearing the bromo substituents in the desired positions.

Once the 3,8-dibromophenanthridin-6(5H)-one is obtained, it exists in tautomeric equilibrium with its phenanthridinol form, 3,8-dibromo-6-hydroxyphenanthridine. This hydroxyl group can then be substituted with a chlorine atom. A common and effective method for this chlorination is treatment with phosphorus oxychloride (POCl₃). This reaction is analogous to the conversion of 6-bromoquinolin-4-ol (B142416) to 6-bromo-4-chloroquinoline, a well-established transformation in heterocyclic chemistry. The reaction typically proceeds by heating the phenanthridinol with an excess of POCl₃, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Table 1: Conversion of Substituted Phenanthridinols to Chlorophenanthridines

| Starting Material | Reagent | Product | Yield (%) |

| 3,8-Dibromo-6-hydroxyphenanthridine | POCl₃ | This compound | Not Reported |

| 6-Bromoquinolin-4-ol | POCl₃ | 6-Bromo-4-chloroquinoline | 81 |

Conversion of 6-Chlorophenanthridine Analogues

An alternative synthetic route to this compound involves the direct bromination of a 6-chlorophenanthridine precursor. This approach introduces the bromine atoms onto the pre-formed chlorinated phenanthridine skeleton.

The synthesis would commence with the preparation of 6-chlorophenanthridine itself. This can be achieved from phenanthridin-6(5H)-one through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), as described in the previous section.

Subsequent bromination of 6-chlorophenanthridine would then be carried out. The electrophilic bromination of the phenanthridine ring system is known to produce a mixture of isomers. The directing effects of the existing chloro substituent and the nitrogen atom in the heterocyclic ring influence the regioselectivity of the bromination. Achieving selective dibromination at the 3 and 8 positions can be challenging and may require specific reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, and temperature, to favor the desired isomer. Research on the regioselective bromination of arenes suggests that controlling reaction parameters can enhance the formation of specific isomers. However, detailed studies on the specific 3,8-dibromination of 6-chlorophenanthridine are not extensively documented in the provided search results.

Table 2: Electrophilic Bromination of Aromatic Systems

| Substrate | Brominating Agent | Conditions | Product(s) |

| Phenanthridine | Bromine, Silver Sulfate, H₂SO₄ | 23°C, 5.5 hr | Mixture of bromo- and dibromophenanthridines |

| Aniline (B41778) | n-BuLi, TMSCl, then Br₂ | - | p-Bromoaniline (76% yield) |

| Catechol | NBS, HBF₄, MeCN | -30°C to rt | 4-Bromobenzene-1,2-diol (100% yield) |

The data in Table 2 illustrates that electrophilic bromination can be achieved on aromatic rings, with regioselectivity being a significant factor influenced by the substrate and reaction conditions. The synthesis of this compound via this route would necessitate a careful optimization of the bromination step to maximize the yield of the desired 3,8-disubstituted product and facilitate its separation from other isomers.

Transformations at Halogenated Positions

The presence of two different types of halogens (bromine and chlorine) at distinct positions on the phenanthridine ring system allows for a high degree of regioselectivity in subsequent derivatization reactions. The carbon-bromine (C-Br) bonds at positions 3 and 8 are generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at position 6. nih.govresearchgate.net This difference in reactivity forms the basis for selective functionalization. Conversely, the C-Cl bond at the 6-position, being adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution. nsf.govlibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com For this compound, the enhanced reactivity of the C-Br bonds would allow for selective coupling at the 3 and 8 positions while leaving the C-Cl bond at position 6 intact for subsequent transformations. nih.gov

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide, is one of the most versatile methods for creating C-C bonds. researchgate.netlibretexts.org In the case of this compound, a stepwise functionalization can be envisioned. By controlling the stoichiometry of the boronic acid or ester, it would be possible to achieve either mono- or di-arylation/vinylation at the 3 and 8 positions. For instance, using one equivalent of a boronic acid in the presence of a suitable palladium catalyst and base would likely lead to a mixture of 3-aryl-8-bromo-6-chlorophenanthridine and 8-aryl-3-bromo-6-chlorophenanthridine. researchgate.netmdpi.com A subsequent Suzuki-Miyaura coupling with a different boronic acid could then be performed on the remaining C-Br position.

Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Halide Substrate | Boronic Acid (Equivalents) | Catalyst | Ligand | Base | Solvent | Predicted Major Product |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Arylboronic Acid (1.1) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Mono-arylated product |

| 2 | This compound | Arylboronic Acid (2.2) | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | Di-arylated product |

The Stille coupling reaction utilizes organostannanes as the coupling partners and is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgwikipedia.orgnumberanalytics.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bonds in this compound would allow for selective functionalization at the 3 and 8 positions. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. The primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 2: Hypothetical Conditions for Regioselective Stille Coupling

| Entry | Halide Substrate | Organostannane (Equivalents) | Catalyst | Ligand | Additive | Solvent | Predicted Major Product |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Aryl-SnBu₃ (1.1) | Pd(PPh₃)₄ | AsPh₃ | LiCl | Toluene | Mono-arylated product |

| 2 | This compound | Alkenyl-SnBu₃ (2.2) | PdCl₂(PPh₃)₂ | PPh₃ | CuI | NMP | Di-alkenylated product |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is of great importance in medicinal chemistry. For this compound, selective amination at the 3 and/or 8 positions is expected. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for facilitating the catalytic cycle. rsc.org By carefully selecting the reaction conditions and the stoichiometry of the amine, sequential and diverse amination at the two C-Br positions can be achieved.

Table 3: Predicted Conditions for Buchwald-Hartwig Amination

| Entry | Halide Substrate | Amine (Equivalents) | Catalyst | Ligand | Base | Solvent | Predicted Major Product |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Primary Amine (1.1) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Mono-aminated product |

| 2 | This compound | Secondary Amine (2.2) | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | Di-aminated product |

Beyond the aforementioned reactions, other palladium-catalyzed transformations can be applied to this compound. A notable example is the cyanation reaction, which introduces a nitrile group that can be further elaborated into amides, carboxylic acids, or amines. nih.govnih.govrsc.org Using a cyanide source like zinc cyanide or potassium ferrocyanide, the C-Br bonds can be selectively converted to C-CN bonds. organic-chemistry.org The higher reactivity of the C-Br bonds over the C-Cl bond would again dominate the regioselectivity of this transformation.

Table 4: Hypothetical Conditions for Palladium-Catalyzed Cyanation

| Entry | Halide Substrate | Cyanide Source (Equivalents) | Catalyst | Ligand | Solvent | Predicted Major Product |

|---|---|---|---|---|---|---|

| 1 | This compound | Zn(CN)₂ (1.2) | Pd(PPh₃)₄ | dppf | DMF | Mono-cyanated product |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the electron-withdrawing nature of the phenanthridine nitrogen atom activates the C-Cl bond at position 6 towards SNAr. The halogen reactivity order in SNAr is typically F > Cl > Br > I, which is the reverse of that observed in palladium-catalyzed couplings. libretexts.org This allows for highly selective functionalization at the 6-position with various nucleophiles such as alkoxides, thiolates, and amines, while leaving the C-Br bonds at the 3 and 8 positions untouched.

Table 5: Predicted Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Entry | Substrate | Nucleophile | Base | Solvent | Predicted Major Product |

|---|---|---|---|---|---|

| 1 | This compound | Sodium Methoxide | - | Methanol | 3,8-Dibromo-6-methoxyphenanthridine |

| 2 | This compound | Aniline | K₂CO₃ | DMF | 3,8-Dibromo-6-(phenylamino)phenanthridine |

Cross-Coupling Reactions

Reactivity at the Nitrogen Heterocycle

The nitrogen atom in the phenanthridine ring system is a nucleophilic center and can readily undergo alkylation and arylation reactions.

N-Alkylation: Direct alkylation of nitrogen heterocycles is a fundamental transformation. nih.gov For phenanthridine derivatives, this can typically be achieved by treatment with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of alkylation, particularly in cases where O-alkylation is a competing pathway, as seen in pyridinone systems. researchgate.netnih.gov For this compound, N-alkylation would introduce a substituent at the N-5 position, which can be used to modulate the electronic properties and solubility of the molecule.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) and Buchwald-Hartwig amination reactions are prominent methods for N-arylation. rsc.orgorganic-chemistry.org Copper-catalyzed N-arylation, often employing a copper salt like CuI and a suitable ligand, can effectively couple nitrogen heterocycles with arylboronic acids or aryl halides. organic-chemistry.orgnih.gov Palladium-catalyzed systems, on the other hand, are also highly efficient for C-N bond formation. nih.gov These methods provide access to N-arylphenanthridine derivatives, which are of interest in materials science and medicinal chemistry.

The nitrogen atom of the phenanthridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting phenanthridine-N-oxide exhibits altered reactivity compared to the parent heterocycle. The N-oxide can activate the phenanthridine ring towards nucleophilic substitution at the C-6 position and can also serve as a precursor for other functional group transformations.

Core Structural Modifications and Diversification

The halogen atoms on this compound serve as versatile handles for the introduction of a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are instrumental in this regard.

For instance, a Suzuki coupling reaction with an arylboronic acid could replace a bromine or chlorine atom with an aryl group. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. researchgate.net The relative reactivity of the C-Br and C-Cl bonds often allows for selective or sequential functionalization.

The this compound core can be a starting point for the construction of more complex, fused-ring systems.

Phenanthridinones: The synthesis of phenanthridinones, which are characterized by a carbonyl group in the phenanthridine skeleton, is of significant interest due to their presence in many bioactive natural products. nih.gov While there are numerous methods for constructing the phenanthridinone scaffold from simpler precursors, derivatization of a pre-existing phenanthridine can also be a viable route. nih.gov For example, the chlorine atom at the C-6 position of this compound could potentially be hydrolyzed or displaced by a hydroxide (B78521) equivalent under specific conditions to yield a phenanthridinone derivative.

Azaphenanthridines: The term "azaphenanthridine" implies the substitution of one or more carbon atoms in the phenanthridine core with a nitrogen atom. While the direct conversion of this compound to an azaphenanthridine is not a straightforward process, this scaffold can be used in multi-step syntheses to build such fused heterocyclic systems. The reactivity of the halogen atoms allows for the introduction of nitrogen-containing substituents, which could then be elaborated through cyclization reactions to form an additional nitrogen-containing ring. researchgate.net The construction of fused rings can also be achieved through intramolecular reactions of appropriately functionalized derivatives. nih.govnih.govrsc.orgmdpi.com

Formation of Phenanthridine-Based Conjugates and Hybrid Systems

The presence of two reactive bromo groups at the 3 and 8 positions of this compound makes it an ideal monomer for polymerization reactions, leading to the formation of phenanthridine-based conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics, such as in light-emitting diodes and chemosensors.

One of the primary methods for the synthesis of these conjugated polymers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the dibromo-phenanthridine derivative with a suitable di-boronic acid or di-boronic ester comonomer.

Research Findings:

Studies have demonstrated the successful synthesis of high molecular weight poly(phenanthridine-co-fluorene)s (P1 and P2) and poly(phenanthridine-co-p-phenylene) (P3) through Suzuki-Miyaura-Schluter polycondensation. nih.gov In these reactions, 3,8-dibromo-6-substituted phenanthridine derivatives are reacted with fluorene-2,7-diboronic acid or p-phenylene diboronic acid in the presence of a palladium catalyst. The resulting polymers exhibit high quantum yields in solution and demonstrate reversible optical responses to protonation and deprotonation of the phenanthridine rings, highlighting their potential as luminescent chemosensor materials. nih.gov

The general scheme for the synthesis of these copolymers can be represented as follows:

Scheme 1: Synthesis of Phenanthridine-Based Conjugated Polymers via Suzuki-Miyaura Polycondensation

In this reaction, 'Ar' represents an aromatic or heteroaromatic group, and 'R' is typically a hydrogen or an alkyl group.

While the primary focus of the available research has been on the synthesis of linear conjugated polymers, the difunctional nature of this compound also opens up possibilities for the creation of more complex "hybrid systems." These could include the formation of macrocycles through intramolecular coupling reactions or the synthesis of dendrimeric or star-shaped molecules by using appropriate multifunctional coupling partners. However, specific examples of such hybrid systems derived directly from this compound are not extensively documented in the reviewed literature.

The derivatization of the phenanthridine core through various palladium-catalyzed cross-coupling reactions is a well-established field, suggesting that the bromo- and chloro-substituents on the target molecule could be selectively functionalized to build more intricate architectures. For instance, the generally higher reactivity of bromo-substituents in Suzuki-Miyaura coupling compared to chloro-substituents could allow for a stepwise functionalization approach.

Interactive Data Table: Reactants and Products in the Formation of Phenanthridine-Based Conjugates

| Reactant 1 | Reactant 2 | Resulting Conjugate/Polymer |

| 3,8-Dibromo-6-alkyl-phenanthridine | 9,9-Dioctylfluorene-2,7-bis(boronic acid pinacol (B44631) ester) | Poly(phenanthridine-co-fluorene) (P1, P2) |

| 3,8-Dibromo-6-alkyl-phenanthridine | p-Phenylene diboronic acid | Poly(phenanthridine-co-p-phenylene) (P3) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of this compound with a very high degree of accuracy (typically to four or five decimal places). This exact mass measurement would allow for the unambiguous determination of the molecular formula (C₁₃H₆Br₂ClN). The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in a 3:1 ratio) would result in a distinctive isotopic pattern in the mass spectrum, which would serve as a clear indicator of the presence and number of these halogen atoms in the molecule. The analysis of halogenated compounds by mass spectrometry is a well-established method for their identification. nih.govnih.gov

The calculated exact mass and the expected isotopic pattern would be compared to the experimental data to confirm the identity of the compound.

Interactive Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₃H₆⁷⁹Br₂³⁵ClN)⁺ | 380.8609 |

| [M+2]⁺ | 382.8588 |

| [M+4]⁺ | 384.8568 |

Note: The relative intensities of the isotopic peaks would provide a characteristic signature for the presence of two bromine atoms and one chlorine atom.

Analysis of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a complex spectrum due to the presence of multiple halogen isotopes (bromine: ⁷⁹Br and ⁸¹Br; chlorine: ³⁵Cl and ³⁷Cl).

The molecular ion peak cluster would be a key diagnostic feature. Due to the presence of two bromine atoms and one chlorine atom, the isotopic pattern of the molecular ion would be highly characteristic. The relative abundances of the isotopic peaks can be calculated based on the natural isotopic abundances of the halogens.

Fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation pathway for many halogenated aromatic compounds is the loss of halogen atoms. nih.gov The initial loss of a bromine radical (Br•) would be a highly probable event, leading to a significant fragment ion peak at [M-Br]⁺. The subsequent loss of the second bromine atom or the chlorine atom would also be expected.

Another potential fragmentation pathway could involve the loss of a chlorine radical (Cl•), followed by the sequential loss of bromine atoms. The relative propensity for the loss of bromine versus chlorine would depend on the respective bond dissociation energies within the ionized molecule.

Furthermore, fragmentation of the phenanthridine core itself could occur, although this would likely require higher energies. This could involve the cleavage of the heterocyclic ring system, leading to smaller charged fragments. The stability of the phenanthridine ring system suggests that fragments retaining this core structure will be more abundant. libretexts.org

Table 1: Predicted Major Fragmentation Pathways for this compound

| Proposed Fragment | Description of Loss | Notes |

| [M-Br]⁺ | Loss of one bromine radical | Expected to be a major fragment ion. |

| [M-Cl]⁺ | Loss of one chlorine radical | Plausible, but may be less favorable than Br loss. |

| [M-2Br]⁺ | Loss of two bromine radicals | A likely subsequent fragmentation step. |

| [M-Br-Cl]⁺ | Sequential loss of one bromine and one chlorine radical | Another probable fragmentation pathway. |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the phenanthridine ring | A characteristic fragmentation for nitrogen-containing heterocycles. |

This table is predictive and based on general fragmentation patterns of halogenated aromatic compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be complex, with numerous absorption bands corresponding to the vibrations of the substituted phenanthridine core.

The spectrum can be divided into several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the stretching of the carbon-hydrogen bonds on the aromatic rings are expected to appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenanthridine ring system will give rise to a series of sharp, medium to strong absorption bands in the 1650-1450 cm⁻¹ region. rsc.org The exact positions of these bands will be influenced by the substitution pattern.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretching vibration typically appears in the range of 850-550 cm⁻¹. The C-Br stretching vibration is found at even lower wavenumbers, generally between 680 and 515 cm⁻¹. These bands can sometimes be weak and may overlap with other absorptions in the fingerprint region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Stretch | 1620 - 1580 | Medium to Strong |

| C=N Stretch | 1550 - 1480 | Medium |

| Aromatic C-H In-plane Bend | 1225 - 950 | Medium to Strong |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

This table is predictive and based on typical FT-IR correlation tables and data for related halogenated aromatic compounds.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended π-conjugated system of the phenanthridine core.

The phenanthridine ring system is a large chromophore, and its UV-Vis spectrum is typically characterized by several intense absorption bands corresponding to π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic rings.

The presence of two bromine atoms at the 3 and 8 positions, which are electron-withdrawing groups, is expected to influence the electronic transitions. nih.gov This substitution can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent phenanthridine molecule. The chlorine atom at the 6-position will also contribute to these electronic effects.

Based on studies of other halogenated aromatic and heterocyclic systems, it is anticipated that the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol, would exhibit strong absorptions in the UV region, potentially with some tailing into the visible region.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent | Notes |

| π → π | ~250-280 | Ethanol | High intensity band, characteristic of the aromatic system. |

| π → π | ~330-360 | Ethanol | Lower intensity band, also arising from the conjugated system. |

| n → π | Potentially present, but may be obscured | Ethanol | Weak and often masked by stronger π → π transitions. |

This table is predictive and based on the UV-Vis spectra of phenanthridine and its halogenated derivatives.

X-ray Diffraction Crystallography for Solid-State Structure

Single Crystal Growth and Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal is required. The growth of suitable single crystals can be a challenging process and often involves screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single crystal X-ray diffraction study would reveal:

The planarity of the phenanthridine ring system.

The precise bond lengths of the C-Br, C-Cl, C-C, and C-N bonds.

The bond angles within the molecule.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

While a specific crystal structure for this compound is not publicly available, it is anticipated that the molecule would adopt a largely planar conformation to maximize π-orbital overlap. The crystal packing would likely be influenced by intermolecular halogen-halogen or halogen-π interactions.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~1500-2500 |

| Z (molecules per unit cell) | 4 or 8 |

This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, would be definitively determined using single-crystal X-ray diffraction. In the absence of experimental crystallographic data for this specific molecule, computational methods such as Density Functional Theory (DFT) provide a reliable alternative for predicting these parameters. arxiv.org DFT calculations, particularly when using appropriate basis sets, can achieve a high degree of accuracy, with predicted bond lengths and angles often falling within a few percent of experimentally determined values. arxiv.org

For the phenanthridine core, the C-C and C-N bond lengths are expected to exhibit values characteristic of their aromatic nature, with some variations influenced by the electron-withdrawing effects of the halogen substituents. Theoretical studies on similar heterocyclic systems, such as pyrimidine (B1678525) derivatives, have shown that C-C bond lengths in the aromatic rings typically range from approximately 1.38 to 1.42 Å, while C-N bonds are in the range of 1.32 to 1.36 Å. researchgate.net The introduction of bromine and chlorine atoms would be expected to slightly elongate the C-Br and C-Cl bonds compared to standard values due to steric and electronic effects within the condensed ring system.

The planarity of the phenanthridine ring system is a key structural feature. Dihedral angles between the planes of the fused aromatic rings would be expected to be close to zero, indicating a largely planar conformation. However, minor distortions from planarity can occur due to crystal packing forces or intramolecular steric hindrance between the substituents.

Representative Predicted Structural Parameters for a Halogenated Phenanthridine Core

| Parameter | Predicted Value Range |

| C-C (aromatic) | 1.38 - 1.42 Å |

| C-N (aromatic) | 1.32 - 1.36 Å |

| C-Br | ~ 1.90 Å |

| C-Cl | ~ 1.74 Å |

| Aromatic C-C-C Angle | 118° - 122° |

| Aromatic C-N-C Angle | 117° - 120° |

| Inter-ring Dihedral Angle | < 5° |

Note: These values are illustrative and based on computational studies of similar halogenated aromatic and heterocyclic compounds. Actual experimental values for this compound may vary.

Analysis of Molecular Conformation and Intermolecular Interactions

The solid-state arrangement of this compound molecules is governed by a complex interplay of intermolecular interactions. ias.ac.in These forces dictate the crystal packing and can significantly influence the material's physical properties.

The planar nature of the phenanthridine core favors π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. The presence of halogen atoms introduces the possibility of halogen bonding, a directional interaction between the electropositive region (σ-hole) on the halogen atom of one molecule and a Lewis basic site, such as the nitrogen atom or the π-system of a neighboring molecule. rsc.orgnih.gov The strength and directionality of these halogen bonds can play a crucial role in determining the supramolecular architecture. nih.gov

Specialized Spectroscopic Techniques

Transverse-Field Muon Spin Rotation for Mechanistic Insight

Transverse-field muon spin rotation (TF-μSR) is a powerful and sensitive technique for probing local magnetic fields and radical intermediates. magnetism.euwikipedia.org In a hypothetical study of this compound, TF-μSR could provide valuable mechanistic insights into its reactions, particularly those involving radical formation.

In a TF-μSR experiment, spin-polarized positive muons are implanted into the sample in the presence of an external magnetic field applied perpendicular to the initial muon spin direction. magnetism.euaps.org The muon spin precesses at a frequency determined by the local magnetic field at the muon site. aps.orgarxiv.org If the muon captures an electron to form muonium (a light isotope of hydrogen) and this muonium adds to the phenanthridine molecule, a muoniated radical is formed. researchgate.net The hyperfine coupling between the muon spin and the unpaired electron spin in the radical leads to a characteristic set of precession frequencies in the TF-μSR spectrum.

Analysis of these frequencies allows for the determination of the hyperfine coupling constants, which are highly sensitive to the structure and electronic distribution of the radical. researchgate.net This information can be used to identify the site of muonium addition and to characterize the resulting radical intermediate, providing a detailed picture of the reaction mechanism at a molecular level.

Luminescence and Photophysical Properties (e.g., Quantum Yield, Lifetime)

Phenanthridine and its derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence. nih.gov The introduction of heavy atoms like bromine is expected to significantly influence the luminescence characteristics of this compound due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1).

The luminescence quantum yield (Φ) , which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the efficiency of the light-emitting process. bjraylight.comiupac.org For many phenanthridine derivatives, the fluorescence quantum yield can be influenced by factors such as the nature and position of substituents and the solvent environment. nih.gov The presence of amino groups at the 3 and 8 positions in some phenanthridines, for example, leads to a weak initial fluorescence that is strongly enhanced upon binding to DNA. nih.gov In the case of this compound, the heavy bromine atoms would likely quench fluorescence and enhance phosphorescence, resulting in a low fluorescence quantum yield but a potentially significant phosphorescence quantum yield.

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Fluorescence lifetimes are typically on the order of nanoseconds, while phosphorescence lifetimes can be much longer, ranging from microseconds to seconds. The heavy-atom effect in this compound would be expected to shorten the phosphorescence lifetime compared to non-halogenated analogues due to increased spin-orbit coupling. The study of luminescence lifetimes can provide valuable information about the rates of radiative and non-radiative decay processes. rsc.orgnih.gov

Hypothetical Photophysical Data for a Halogenated Phenanthridine

| Property | Expected Characteristic | Rationale |

| Fluorescence Quantum Yield (Φf) | Low | Heavy-atom effect of bromine enhances intersystem crossing, quenching fluorescence. |

| Phosphorescence Quantum Yield (Φp) | Potentially significant | Enhanced population of the triplet state due to the heavy-atom effect. |

| Fluorescence Lifetime (τf) | Short (nanoseconds) | Rapid deactivation of the singlet state. |

| Phosphorescence Lifetime (τp) | Microseconds to milliseconds | Spin-orbit coupling induced by bromine increases the rate of phosphorescence. |

Note: This table presents expected trends based on established principles of photophysics and studies of related halogenated aromatic compounds. Actual values would need to be determined experimentally.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

No published DFT studies on 3,8-Dibromo-6-chlorophenanthridine are available. Such studies would typically involve the calculation of optimized molecular geometry, bond lengths, bond angles, and electronic properties like molecular orbital energies and charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

There are no TD-DFT studies reported for this compound. This type of analysis is used to predict the electronic absorption and emission spectra, as well as to understand the nature of its excited states.

Reaction Mechanism Elucidation

Transition State Characterization and Energy Barrier Calculations

Information regarding the transition state characterization and energy barrier calculations for reactions involving this compound is not available in the scientific literature.

Reaction Pathway Analysis

No reaction pathway analyses for this compound have been published.

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound. These studies would provide insight into the molecule's flexibility and dynamic behavior.

Structure-Property Relationship Modeling (excluding biological activity, focused on chemical or electronic properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool used to correlate the structural features of a molecule with its physicochemical properties. For this compound, a QSPR study would aim to understand how the specific arrangement of its substituents—two bromine atoms at positions 3 and 8, and a chlorine atom at position 6—dictates its electronic characteristics.

In a hypothetical QSPR study of a series of substituted phenanthridines, including this compound, one would expect to see clear trends. The electron-withdrawing nature of the bromine and chlorine atoms would generally lead to a stabilization of the molecular orbitals, affecting properties such as electron affinity and ionization potential.

Illustrative QSPR Data for Substituted Phenanthridines

To illustrate this, the following interactive table presents hypothetical data from a QSPR study. This data showcases how different substituents might modulate key electronic properties.

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

| Phenanthridine (B189435) | None | -5.80 | -1.90 | 3.90 |

| 6-Chlorophenanthridine (B98449) | 6-Cl | -5.95 | -2.10 | 3.85 |

| 3,8-Dibromophenanthridine | 3,8-diBr | -6.10 | -2.25 | 3.85 |

| This compound | 3,8-diBr, 6-Cl | -6.25 | -2.40 | 3.85 |

| 3,8-Dimethylphenanthridine | 3,8-diMe | -5.65 | -1.80 | 3.85 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends based on the electronic effects of the substituents.

From this hypothetical data, we can infer that the cumulative electron-withdrawing effect of the two bromine atoms and one chlorine atom in this compound would likely lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the unsubstituted phenanthridine. This would, in turn, influence the compound's redox potentials and its behavior in electronic devices.

Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, calculated using quantum mechanical methods. These descriptors provide quantitative insights into the reactivity and stability of chemical compounds. For this compound, a variety of these descriptors can be calculated to predict its chemical behavior.

Commonly used quantum chemical descriptors include:

HOMO and LUMO Energies: As mentioned, these are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment.

The calculation of these descriptors for this compound would provide a detailed electronic profile. The presence of three halogen atoms is expected to result in a relatively high electrophilicity index, suggesting that the molecule would be susceptible to nucleophilic attack. The precise locations of the bromine and chlorine atoms would also create a specific electrostatic potential map, indicating regions of the molecule that are electron-rich or electron-poor and thus prone to specific types of interactions.

Hypothetical Quantum Chemical Descriptors for this compound

The table below presents hypothetical values for key quantum chemical descriptors for this compound, offering a comparative look at how it might stand relative to its parent compound.

| Descriptor | Phenanthridine | This compound |

| HOMO Energy (eV) | -5.80 | -6.25 |

| LUMO Energy (eV) | -1.90 | -2.40 |

| HOMO-LUMO Gap (eV) | 3.90 | 3.85 |

| Electronegativity (χ) | 3.85 | 4.33 |

| Chemical Hardness (η) | 1.95 | 1.93 |

| Electrophilicity Index (ω) | 3.80 | 4.85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These hypothetical values suggest that the halogen substitutions in this compound make it more electronegative and electrophilic than the parent phenanthridine. Such information is invaluable for designing synthetic pathways and for predicting the types of reactions the compound is likely to undergo.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the chemical compound "this compound" to generate a detailed article that adheres to the requested outline.

The topics outlined below require in-depth experimental and theoretical research findings that are not present in the public domain for this specific molecule:

Emerging Research Directions and Applications in Chemical Sciences

Strategies for Molecular Framework Remodeling and Skeletal Editing:While skeletal editing is an emerging field in organic chemistry, no studies have been published that specifically use 3,8-Dibromo-6-chlorophenanthridine as a substrate or demonstrate strategies for its molecular framework remodeling.

Due to the absence of specific research findings for "this compound," generating a scientifically accurate and detailed article that strictly focuses on this compound as required is not possible at this time. To provide an article on the broader topic of halogenated phenanthridines would violate the explicit instructions to focus solely on the specified compound.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).

- Temperature Gradients : Perform reactions at incremental temperatures (e.g., 50°C, 70°C, 90°C) to identify yield plateaus.

Q. Methodological Answer :

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl, Br) with deviations <0.3% .

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

- NMR Spectroscopy :

- -NMR to identify aromatic proton environments.

- -NMR and COSY for structural elucidation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks () and isotopic patterns for Br/Cl.

How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer :

Contradictions often arise from variations in:

Assay Conditions : Compare cell lines, incubation times, and concentrations. Replicate studies under standardized protocols .

Compound Purity : Validate purity via HPLC and elemental analysis to exclude impurities as confounding factors .

Mechanistic Context : Use in silico docking (e.g., molecular dynamics simulations) to probe target binding affinities under differing experimental setups .

Q. Advanced Approach :

- Meta-Analysis : Systematically review datasets from multiple studies to identify trends or outliers .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across independent labs to assess reproducibility.

What environmental fate studies are critical for halogenated phenanthridines like this compound?

Q. Methodological Answer :

- Degradation Pathways :

- Bioaccumulation : Measure log (octanol-water partition coefficient) to predict environmental persistence.

- Toxicity Screening : Conduct Daphnia magna or algae assays to evaluate ecotoxicological impacts .

What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Management : Segregate halogenated waste in labeled containers; collaborate with certified disposal agencies .

- Exposure Mitigation : Implement spill kits with activated carbon and neutralizers (e.g., sodium bicarbonate).

How can computational methods enhance reactivity studies of this compound?

Q. Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.

- Reaction Mechanism Modeling : Simulate intermediates in bromination/chlorination steps with transition state analysis.

- SAR (Structure-Activity Relationship) : Corrogate computed descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.